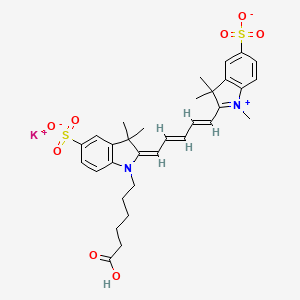

Me-Tet-PEG2-NHS

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

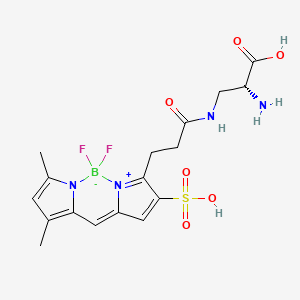

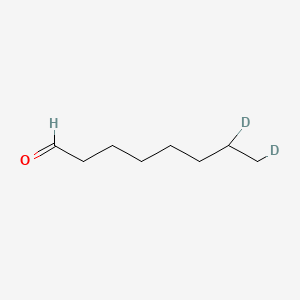

The synthesis of Me-Tet-PEG2-NHS involves the conjugation of methyltetrazine with a PEG2 linker, followed by the attachment of an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs under mild conditions to preserve the functional groups. The PEG2 linker provides flexibility and solubility, while the NHS ester facilitates the conjugation to amine groups on proteins or other molecules .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product. The compound is usually produced in facilities equipped with advanced chemical synthesis and purification technologies .

Analyse Chemischer Reaktionen

Types of Reactions

Me-Tet-PEG2-NHS primarily undergoes inverse electron demand Diels-Alder reactions with TCO-containing compounds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include TCO-containing compounds and various solvents such as dimethyl sulfoxide (DMSO) or aqueous buffers. The reactions typically occur at room temperature or slightly elevated temperatures to ensure optimal reaction rates .

Major Products Formed

The major products formed from the reactions of this compound are conjugates where the tetrazine group has reacted with the TCO group, forming a stable covalent bond. This results in the formation of bioconjugates, such as antibody-drug conjugates, with enhanced stability and functionality .

Wissenschaftliche Forschungsanwendungen

Me-Tet-PEG2-NHS has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules and bioconjugates

Biology: Facilitates the labeling and tracking of biomolecules in various biological assays and experiments

Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy

Industry: Utilized in the production of advanced materials and nanotechnology applications

Wirkmechanismus

The mechanism of action of Me-Tet-PEG2-NHS involves its tetrazine group undergoing an inverse electron demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the efficient conjugation of biomolecules. The PEG2 linker provides flexibility and solubility, enhancing the overall stability and functionality of the conjugates .

Vergleich Mit ähnlichen Verbindungen

Me-Tet-PEG2-NHS is unique due to its combination of a tetrazine group and a PEG2 linker, which provides both specificity and flexibility. Similar compounds include:

Tetrazine-PEG4-NHS: Contains a longer PEG linker, providing greater flexibility but potentially lower specificity

Tetrazine-PEG2-COOH: Lacks the NHS ester, making it less suitable for conjugation to amine groups

Tetrazine-PEG2-Maleimide: Contains a maleimide group for conjugation to thiol groups, offering different conjugation chemistry

This compound stands out due to its balanced properties, making it highly effective for a wide range of bioconjugation applications .

Eigenschaften

Molekularformel |

C23H28N6O7 |

|---|---|

Molekulargewicht |

500.5 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 4-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]butanoate |

InChI |

InChI=1S/C23H28N6O7/c1-16-25-27-23(28-26-16)18-6-4-17(5-7-18)15-24-19(30)10-12-35-14-13-34-11-2-3-22(33)36-29-20(31)8-9-21(29)32/h4-7H,2-3,8-15H2,1H3,(H,24,30) |

InChI-Schlüssel |

OEEQATCXRQNWEF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCCC(=O)ON3C(=O)CCC3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

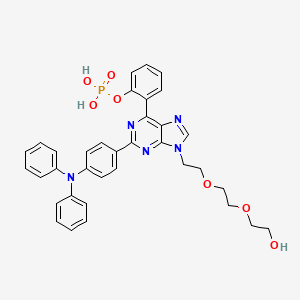

![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)

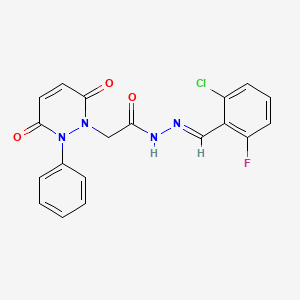

![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)

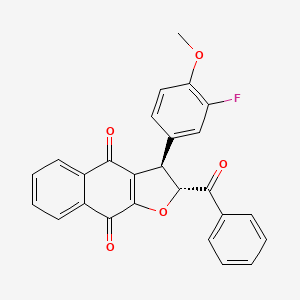

![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)